An In-depth Technical Guide to Supranol Brilliant Red 3B: Navigating the Chemical Complexities
An In-depth Technical Guide to Supranol Brilliant Red 3B: Navigating the Chemical Complexities
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Identity: Supranol Brilliant Red 3B Nomenclature
A critical first step in utilizing any chemical reagent is confirming its precise identity. In the case of "Supranol Brilliant Red 3B," this is not a trivial matter. The name is a historical trade name and has been associated with more than one distinct chemical entity, leading to potential ambiguity in research and development. This guide will address the two primary compounds associated with this name: C.I. Acid Red 155 and C.I. Acid Red 114 . It is imperative for researchers to verify the CAS number of their specific reagent to ensure the correct application of data.
Core Chemical Structures and Properties
The fundamental differences in the molecular architecture of these two azo dyes dictate their physical and chemical behaviors.
C.I. Acid Red 155
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Synonyms: Supranol Brilliant Red 3B, Acid Red 155, C.I. 18130[1]
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CAS Number: 8004-53-3[2]
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Molecular Formula: C₃₀H₂₉N₃Na₂O₉S₃[2]
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IUPAC Name: disodium;3-[(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate[2]
Structural Diagram: C.I. Acid Red 155
Caption: Chemical structure of C.I. Acid Red 114.
Comparative Physicochemical Data
The following table summarizes the key quantitative data for both compounds, allowing for easy comparison.
| Property | C.I. Acid Red 155 | C.I. Acid Red 114 |
| CAS Number | 8004-53-3 [2] | 6459-94-5 [3] |
| Molecular Formula | C₃₀H₂₉N₃Na₂O₉S₃ [2] | C₃₇H₂₈N₄Na₂O₁₀S₃ [3] |
| Molecular Weight | 717.7 g/mol [2] | 830.82 g/mol [3] |
| Appearance | Not specified | Dark red powder [4] |
| Solubility | Soluble in water and ethanol. [5] | Soluble in water (60 g/L at 90 °C). [3]Less than 0.1 mg/mL at 72.5 °F. [4] |
| Chemical Class | Azo Dye [2] | Bis-azo Dye [6] |
Synthesis and Manufacturing Insights
Understanding the synthesis pathway of these dyes provides context for potential impurities and handling considerations.
Synthesis of C.I. Acid Red 114: This bright red anionic bis-azo dye is manufactured through a multi-step process. It begins with the conversion of 3,3′-dimethylbenzidine (ortho-tolidine) to its tetraazonium salt. This intermediate is then successively coupled to 2-naphthol-6,8-disulfonic acid (G acid) and phenol. The final step involves the esterification of the phenol hydroxy group with para-tolylsulfonyl chloride. [6] Synthesis of C.I. Acid Red 155: The preparation involves the diazo coupling of 2-Methyl-4-cyclohexylaniline with 4-Hydroxy-5-(phenylsulfonamido)naphthalene-2,7-disulfonic acid. [5]
Applications in Research and Industry
Both dyes, being acid dyes, are primarily used for coloring various materials.
C.I. Acid Red 114 is utilized for dyeing wool, silk, jute, and leather. [6]It can be applied from a weak acid bath for wool or a neutral to acetic acid bath for silk. [6]It is also used for direct printing on wool and silk. [6]In a research context, it has been identified as a potent inhibitor of the vesicular L-glutamate carrier. [7] C.I. Acid Red 155 is also used as a dye, with its solubility in water and ethanol making it versatile for various applications. [5]
Spectroscopic and Chemical Behavior
The behavior of these dyes in different chemical environments is a key indicator of their stability and application range.
For C.I. Acid Red 155 , it presents as a colorful red with a blueish light. In a strong sulfuric acid solution, it appears purple, which dilutes to pink. [5]When strong hydrochloric acid is added to its aqueous solution, the product is red; however, adding a thick sodium hydroxide solution results in a red wine color. [5]
Safety and Toxicological Profile
Azo dyes as a class have been subject to scrutiny regarding their metabolic byproducts.
C.I. Acid Red 114 has undergone more extensive toxicological evaluation. It has been demonstrated that in vivo, the azo bonds can be reductively cleaved to yield 3,3′-dimethylbenzidine. [6]The International Agency for Research on Cancer (IARC) has determined that there is inadequate evidence for the carcinogenicity of C.I. Acid Red 114 in humans, though it is considered an animal carcinogen. [4][6]It was found to be mutagenic to Salmonella typhimurium strains under reducing conditions but did not show mutagenic or genotoxic effects in several other assays, including those involving Drosophila melanogaster and primary rat hepatocytes. [6] For any laboratory use, it is crucial to consult the most current Safety Data Sheet (SDS) for detailed handling, storage, and disposal procedures. [8][9]Standard precautionary measures should include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid skin and eye contact. [8]
Experimental Protocol: Adsorption Studies
Acid dyes like Supranol Brilliant Red 3B are often subjects in environmental research, particularly in studies focused on their removal from wastewater.
Objective: To determine the adsorption capacity of a novel adsorbent for the removal of an acid dye from an aqueous solution.
Methodology:
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Preparation of Stock Solution: A stock solution of the dye (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount in deionized water.
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Batch Adsorption Experiments: A series of experiments are conducted in flasks containing a fixed volume of dye solution of a known initial concentration.
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Adsorbent Addition: A specific mass of the adsorbent material is added to each flask.
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Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined time to reach equilibrium.
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Sample Analysis: After equilibration, the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of the dye in the supernatant is determined using UV-Vis spectrophotometry at its maximum absorption wavelength.
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Data Analysis: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated.
Experimental Workflow: Batch Adsorption Study
Caption: Workflow for a typical batch adsorption experiment.
Conclusion
Supranol Brilliant Red 3B is a valuable dye with applications in various industries and research fields. However, the ambiguity of its name necessitates a diligent approach from scientists to confirm the exact chemical identity through its CAS number. Understanding the distinct properties of C.I. Acid Red 155 and C.I. Acid Red 114 is crucial for the reproducibility and accuracy of experimental results. This guide provides a foundational understanding of these compounds, empowering researchers to proceed with their work in an informed and scientifically rigorous manner.
References
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ChemWhat. (n.d.). SUPRANOL BRILLIANT RED 3B CAS#: 8004-53-3. Retrieved from [Link]
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World Dye Variety. (2012). Acid Red 114. Retrieved from [Link] [3]10. PubChemLite. (n.d.). Supranol brilliant red 3b (C30H31N3O9S3). Retrieved from [Link]
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ResearchGate. (n.d.). Chemical formula of Acid Red 114 dye. Retrieved from [Link]
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BuyersGuideChem. (n.d.). Supranol brilliant red G. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). 2,7-naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-((4-chloro-6-((4-sulfophenyl)amino). In PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of brilliant red 3B-A. Retrieved from [Link]
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MDPI. (2022). Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. Water, 14(3), 398. Retrieved from [Link]
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CPAChem. (n.d.). Safety data sheet. Retrieved from [Link] [8]21. ChemBK. (2024). Procion Brilliant Red H 3B. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Brilliant Red 5B. Retrieved from [Link]
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